Hydroxymethylquecksilber

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

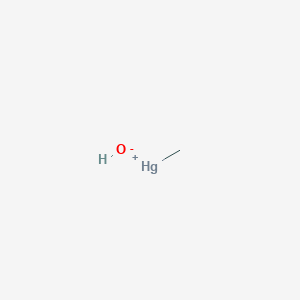

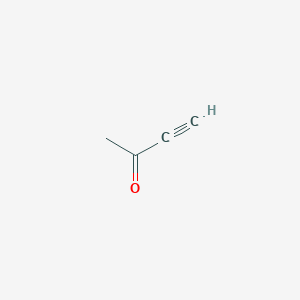

Hydroxymethylmercury, also known as methylmercury hydroxide, is an organomercury compound with the chemical formula CH₄HgO. It is a derivative of methylmercury, which is a well-known environmental toxicant. Hydroxymethylmercury is of significant interest due to its toxicological properties and its role in environmental pollution.

Wissenschaftliche Forschungsanwendungen

Hydroxymethylmercury is primarily used in scientific research to study the toxicological effects of organomercury compounds. Its applications include:

Chemistry: Investigating the reactivity and stability of organomercury compounds.

Biology: Studying the bioaccumulation and biomagnification of mercury in aquatic ecosystems.

Medicine: Researching the toxic effects of mercury on human health, particularly its neurotoxic effects.

Industry: Limited use in industrial applications due to its toxicity, but it can be used in analytical chemistry for trace mercury analysis.

Wirkmechanismus

Target of Action

Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .

Mode of Action

It is known that alkylmercury compounds, including hydroxymethylmercury, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .

Biochemical Pathways

Alkylmercury compounds, including hydroxymethylmercury, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .

Pharmacokinetics

It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that hydroxymethylmercury may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of hydroxymethylmercury’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The environment plays a significant role in the action of hydroxymethylmercury. Microbial mercury methylation, which can produce compounds like hydroxymethylmercury, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of hydroxymethylmercury in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxymethylmercury can be synthesized through the reaction of methylmercury chloride with sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{HgCl} + \text{NaOH} \rightarrow \text{CH}_3\text{HgOH} + \text{NaCl} ]

Industrial Production Methods: Industrial production of hydroxymethylmercury is not common due to its high toxicity and limited applications. it can be produced in controlled laboratory settings for research purposes.

Types of Reactions:

Oxidation: Hydroxymethylmercury can undergo oxidation reactions, forming methylmercury oxide.

Reduction: It can be reduced to methylmercury.

Substitution: Hydroxymethylmercury can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Methylmercury oxide.

Reduction: Methylmercury.

Substitution: Methylmercury halides (e.g., methylmercury chloride).

Vergleich Mit ähnlichen Verbindungen

Methylmercury (CH₃Hg⁺): A closely related compound with similar toxicological properties.

Ethylmercury (C₂H₅Hg⁺): Another organomercury compound used in some vaccines as a preservative.

Dimethylmercury ((CH₃)₂Hg): A highly toxic organomercury compound known for its volatility and rapid absorption through the skin.

Uniqueness: Hydroxymethylmercury is unique due to its specific hydroxyl functional group, which influences its reactivity and interactions with biological molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable compound for studying the behavior of organomercury compounds in different environments.

Eigenschaften

CAS-Nummer |

1184-57-2 |

|---|---|

Molekularformel |

CH5HgO |

Molekulargewicht |

233.64 g/mol |

IUPAC-Name |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

InChI-Schlüssel |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

Kanonische SMILES |

C[Hg].O |

melting_point |

279 °F (NTP, 1992) |

Key on ui other cas no. |

1184-57-2 |

Physikalische Beschreibung |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Löslichkeit |

1 to 10 mg/mL at 70° F (NTP, 1992) |

Synonyme |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)